molecular formula C13H10ClNO2S B1621497 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene CAS No. 866132-59-4

1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene

Cat. No.: B1621497
CAS No.: 866132-59-4
M. Wt: 279.74 g/mol
InChI Key: HMJLAFGWFMNEPJ-UHFFFAOYSA-N
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Description

1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene is a useful research compound. Its molecular formula is C13H10ClNO2S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Polyimide Synthesis

High-Performance Materials : 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene has been utilized in the synthesis of transparent aromatic polyimides, showcasing high refractive indices and small birefringences, alongside excellent thermomechanical stabilities. These polyimides, synthesized through a conventional two-step thermal polycondensation process, offer potential in creating materials that are both transparent and colorless, with significant applicability in optical materials due to their high light transmittance in the visible region and notable refractive properties (Tapaswi et al., 2015).

Advances in Organic Synthesis

Desulfurative Chlorination : The compound has been explored in the context of desulfurative chlorination processes, providing a pathway to achieve elimination-sensitive β-chloro carbonyl and nitro compounds. This method, leveraging (dichloroiodo)benzene for chlorination, underscores a mild and rapid approach to nucleophilic chlorination, enhancing synthetic routes to complex molecules (Canestrari et al., 2017).

Catalysis Research

Efficient Catalytic Processes : In catalysis, this compound has been involved in the development of new catalysts such as 1,3,5-Tris(hydrogensulfato) benzene, which has shown efficiency in synthesizing arylmethylene bis(pyrazol-5-ols). This highlights the compound's role in facilitating reactions under eco-friendly conditions with excellent yields, indicating its value in streamlining synthetic pathways and enhancing reaction efficiencies (Karimi-Jaberi et al., 2012).

Analytical Chemistry Applications

Surfactant Determination : The compound has also found applications in analytical chemistry, particularly in the development of reagents for determining anionic surfactants in environmental samples. This is crucial for monitoring and managing the impact of surfactants in water bodies, contributing to environmental protection and sustainability efforts (Higuchi et al., 1980).

Green Chemistry

Ionic Liquid Media : Its derivatives have been employed in ionic liquid media for Friedel-Crafts sulfonylation reactions, presenting an innovative approach to conducting traditional reactions in more sustainable media. This aligns with green chemistry principles by reducing harmful byproducts and enhancing reaction efficiencies (Nara et al., 2001).

Properties

IUPAC Name

1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJLAFGWFMNEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363329
Record name 7W-0016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866132-59-4
Record name 7W-0016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) and (2-chlorophenyl)methanethiol (1.0 equivalent) in DMF (1.0 M) at rt was added K2CO3 (2.0 equivalents). After 16 h, the rxn was transferred to EtOAc:water (1:1). The organic layer was separated and sequentially washed with water (2×) and brine. The material was dried (MgSO4), filtered and concentrated to afford (2-chlorobenzyl)(4-nitrophenyl)sulfane in 98% yield. The material was taken through without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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